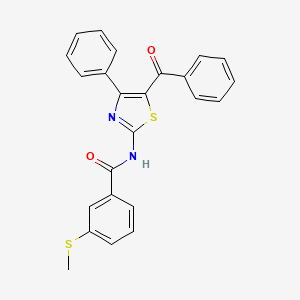
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of bisthiazole . It has been studied for its antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves the creation of [N,N′-bis (N-benzoylthiocarbamoyl)-N,N′-bis (benzyl)]ethane-1,2-diamines 4a-h .Chemical Reactions Analysis
The compound undergoes cyclization to form [N,N′-bis (5-benzoyl-4-phenylthiazol-2-yl)-N,N′–bisbenzyl]ethane-1,2-diamines 5a-h by reaction with phenacyl bromide .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of anticancer activity of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, including variants of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide, exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antipsychotic Potential
Research by Norman et al. (1996) explored substituted benzamides as potential atypical antipsychotic agents. The study evaluated their ability to bind to dopamine D2 and serotonin receptors, indicating potential applications in mental health treatments (Norman et al., 1996).
Antimicrobial Properties
Desai et al. (2013) investigated fluorobenzamides containing thiazole and thiazolidine, highlighting their antimicrobial activity against various bacterial and fungal strains. The study underlines the potential of such benzamides, including this compound, in developing new antimicrobial agents (Desai et al., 2013).
Antibacterial and Antifungal Activity
Patel and Patel (2015) synthesized heterocyclic compounds related to this compound. These compounds showed significant antibacterial and antifungal activities, suggesting their use in combating infectious diseases (Patel & Patel, 2015).
Anti-Influenza Virus Activity
Hebishy et al. (2020) described the synthesis of novel benzamide-based compounds with significant antiviral activities against bird flu influenza. This study demonstrates the potential use of such compounds in antiviral therapies (Hebishy et al., 2020).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. Their research revealed the role of methyl functionality and non-covalent interactions in gelation behavior, opening doors for material science applications (Yadav & Ballabh, 2020).
Anti-Cancer Evaluation of Metal Complexes
Rizk et al. (2021) focused on the synthesis and anti-cancer evaluation of metal complexes involving 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide. Their findings indicate promising anticancer activities of these complexes (Rizk et al., 2021).
Antiviral Activity Against HIV
Saeed et al. (2011) developed N-(thiazol-2-yl)benzamide derivatives and assessed their antiviral activity against HIV. The study highlights the potential use of these compounds in HIV treatment strategies (Saeed et al., 2011).
Eigenschaften
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S2/c1-29-19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(30-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUDBMLEXOITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445806.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2445808.png)
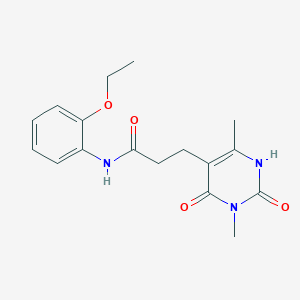
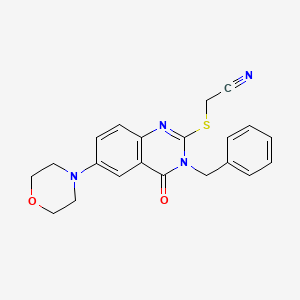
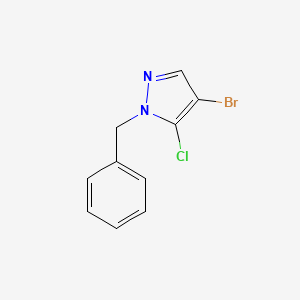
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
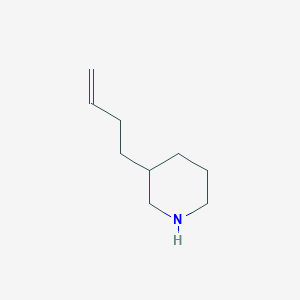
![Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2445820.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2445821.png)
![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)